![molecular formula C16H23NO2 B4658819 2-(4-tert-butylphenoxy)-N-cyclopropylpropanamide](/img/structure/B4658819.png)
2-(4-tert-butylphenoxy)-N-cyclopropylpropanamide
Overview
Description
2-(4-tert-butylphenoxy)-N-cyclopropylpropanamide, also known as BAY 41-2272, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of drugs known as sGC (soluble guanylate cyclase) stimulators, which have been shown to have a range of beneficial effects on the cardiovascular system.
Mechanism of Action
2-(4-tert-butylphenoxy)-N-cyclopropylpropanamide 41-2272 works by stimulating the activity of sGC, an enzyme that is involved in the production of cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that plays a key role in regulating various physiological processes, including smooth muscle relaxation, platelet aggregation, and inflammation.
Biochemical and Physiological Effects:
The vasodilatory effects of this compound 41-2272 are due to its ability to increase the production of cGMP, which leads to the relaxation of smooth muscle cells in blood vessels. This results in improved blood flow and reduced blood pressure. Additionally, this compound 41-2272 has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of conditions such as atherosclerosis.
Advantages and Limitations for Lab Experiments
One advantage of 2-(4-tert-butylphenoxy)-N-cyclopropylpropanamide 41-2272 is its specificity for sGC, which minimizes off-target effects. Additionally, it has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a relatively long half-life. However, one limitation of this compound 41-2272 is its relatively low potency compared to other sGC stimulators.
Future Directions
There are several potential future directions for research on 2-(4-tert-butylphenoxy)-N-cyclopropylpropanamide 41-2272. One area of interest is its potential use in the treatment of pulmonary hypertension, a condition characterized by high blood pressure in the lungs. Additionally, further studies are needed to elucidate the full range of its anti-inflammatory effects and to determine its potential use in the treatment of other inflammatory conditions. Finally, there is ongoing research into the development of more potent and selective sGC stimulators, which may have improved therapeutic efficacy compared to this compound 41-2272.
Scientific Research Applications
2-(4-tert-butylphenoxy)-N-cyclopropylpropanamide 41-2272 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases. It has been shown to have vasodilatory effects, which can improve blood flow and reduce blood pressure. Additionally, it has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of conditions such as atherosclerosis.
properties
IUPAC Name |
2-(4-tert-butylphenoxy)-N-cyclopropylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-11(15(18)17-13-7-8-13)19-14-9-5-12(6-10-14)16(2,3)4/h5-6,9-11,13H,7-8H2,1-4H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPYHSPOBBWIMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CC1)OC2=CC=C(C=C2)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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